molecular formula C15H21NO B2697764 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol CAS No. 1331846-58-2

3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol

Cat. No.: B2697764
CAS No.: 1331846-58-2
M. Wt: 231.339
InChI Key: IRGRGNINMVLGBC-UHFFFAOYSA-N
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Description

3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol is a chemical compound with the molecular formula C15H21NO. It belongs to the family of tropane alkaloids, which are known for their diverse biological activities . This compound features a bicyclic structure with a nitrogen atom, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to interact with various receptors and enzymes, potentially modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

3-benzyl-8-methyl-3-azabicyclo[3.2.1]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-15(17)13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12/h2-6,13-14,17H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGRGNINMVLGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1CN(C2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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